molecular formula C8H11Cl2F3N2 B8214829 Methyl({[3-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride

Methyl({[3-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride

Cat. No.: B8214829
M. Wt: 263.08 g/mol
InChI Key: RZBAGPOZUJWGGB-UHFFFAOYSA-N
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Description

Methyl({[3-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl({[3-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride typically involves the trifluoromethylation of pyridine derivatives. One common method includes the reaction of 4-iodopyridine with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a base and a suitable solvent to facilitate the formation of the trifluoromethyl group on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to enhance yield and efficiency. The use of continuous flow reactors and optimized reaction parameters can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl({[3-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

Methyl({[3-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[3-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[3-(trifluoromethyl)pyridin-4-yl]methyl})amine dihydrochloride is unique due to its specific structure, which combines the trifluoromethyl group with a pyridine ring and a methylamine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)pyridin-4-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2.2ClH/c1-12-4-6-2-3-13-5-7(6)8(9,10)11;;/h2-3,5,12H,4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBAGPOZUJWGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=NC=C1)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2F3N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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